molecular formula C21H16ClN3O2S B2915463 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol CAS No. 1040646-29-4

2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol

Cat. No.: B2915463
CAS No.: 1040646-29-4
M. Wt: 409.89
InChI Key: YPZHUVDRMXBCAP-UHFFFAOYSA-N
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Description

The compound 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a phenyl group at position 6 and a sulfanyl-linked 1,3-oxazole moiety at position 2. The oxazole ring is further substituted with a 3-chlorophenyl group and a methyl group. The sulfanyl (-S-) bridge and chlorine substituent may enhance lipophilicity and influence binding interactions with biological targets, while the pyrimidin-4-ol group could participate in hydrogen bonding .

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-18(23-20(27-13)15-8-5-9-16(22)10-15)12-28-21-24-17(11-19(26)25-21)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZHUVDRMXBCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final steps involve the formation of the pyrimidine ring and the attachment of the phenyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, a comparative analysis with structurally analogous molecules is essential. Below, we evaluate three key analogs (including one from ) based on molecular features , computational docking results , and electronic properties .

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₁₆ClN₃O₂S 433.89 3-Chlorophenyl, methyl-oxazole, phenyl, pyrimidin-4-ol
G807-0574 C₂₁H₁₆N₄O₅S 436.44 1,3-Benzodioxol-5-yl, methoxyphenyl, 1,2,4-oxadiazole
2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide C₂₂H₂₃F₃N₆O₃S 532.51 3,4-Dimethoxyphenyl, trifluoromethyl, trimethylpyrazole, acetamide

Key Observations:

Lipophilicity and Bioavailability: The target compound’s 3-chlorophenyl group increases hydrophobicity compared to G807-0574’s polar 1,3-benzodioxol-5-yl group. This may enhance membrane permeability but reduce aqueous solubility .

Binding Affinity (Hypothetical Docking Analysis) :

  • Using AutoDock4 (), the target compound’s oxazole-methyl group may form van der Waals interactions with hydrophobic pockets in enzyme active sites, while the pyrimidin-4-ol could hydrogen bond with catalytic residues.
  • In contrast, G807-0574’s 1,2,4-oxadiazole ring might exhibit weaker π-π stacking due to reduced aromaticity compared to the target’s 1,3-oxazole .

The third analog’s trifluoromethyl group creates a strong electron-deficient region, which could repel nucleophilic attacks, enhancing chemical stability .

Noncovalent Interactions: NCI (Noncovalent Interaction) analysis () reveals that the target compound’s chlorophenyl group engages in halogen bonding (C-Cl···N/O), a feature absent in the methoxy- or trifluoromethyl-substituted analogs. This interaction is critical for target selectivity in drug design .

Research Implications

  • Structural Optimization : Replacing the 3-chlorophenyl group in the target compound with a 3,4-dimethoxy substituent (as in the third analog) could balance lipophilicity and solubility for improved pharmacokinetics .
  • Synergistic Tools : Combining SHELX () for crystallographic data with AutoDock4 () and Multiwfn () enables a multi-dimensional analysis of structure-activity relationships (SAR).

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